1-(4-Ethylphenyl)ethane-1,2-diol

Descripción general

Descripción

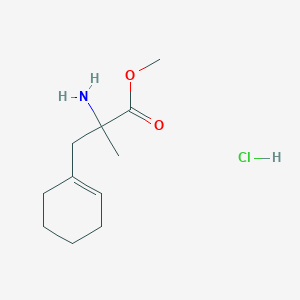

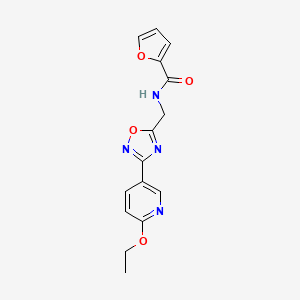

“1-(4-Ethylphenyl)ethane-1,2-diol” is a chemical compound used in scientific research. It contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Synthesis Analysis

The synthesis of “this compound” could potentially involve step-growth polymerization . This process often involves the loss of a small byproduct, such as water, and generally combines two different components in an alternating structure . The acid used could be benzene-1,4-dicarboxylic acid and the alcohol could be ethane-1,2-diol .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered ring, two hydroxyl groups, one primary alcohol, and one secondary alcohol . It also contains 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially include step-growth polymerization . This process often involves the loss of a small byproduct, such as water, and generally combines two different components in an alternating structure .Aplicaciones Científicas De Investigación

Biodegradation and Environmental Studies

- Cometabolism of Persistent Organic Pollutants : Research has explored the cometabolism of persistent organic pollutants, such as DDE (a DDT metabolite), by specific bacterial strains. These studies shed light on the potential bioremediation of pollutants using bacteria like Pseudomonas acidovorans, which can degrade DDE when grown on biphenyl, offering insights into soil decontamination processes (Hay & Focht, 1998).

Structural and Physical Chemistry

- Crystal Structure and Hydrogen Bonding : Investigations into the structure of ethane-1,2-diol derivatives, such as ethylene glycol, have provided insights into hydrogen bonding patterns. These studies challenge previous assumptions about intra-molecular hydrogen bonding, with findings indicating the stabilization of the gauche conformation through a network of inter-molecular hydrogen bonds, rather than intra-molecular interactions (Chopra et al., 2010).

Catalysis and Chemical Synthesis

- Catalytic Applications : The palladium-catalyzed regioselective addition reaction of ethyl phenylphosphinate with terminal acetylenes demonstrates the potential of ethane-1,2-diol derivatives in facilitating selective chemical syntheses. Such reactions highlight the role of ligands and solvents in controlling regioselectivity, opening avenues for more efficient synthesis of organic compounds (Nune & Tanaka, 2007).

Polymer Science and Material Engineering

- Optical Storage and Material Properties : Research into azo polymers incorporating derivatives of ethane-1,2-diol reveals significant advancements in reversible optical storage technologies. The cooperative motion between azo and side groups in amorphous polymers suggests new mechanisms for enhancing photoinduced birefringence, which is crucial for developing advanced optical materials (Meng et al., 1996).

Analytical Methods

- Ethylene Glycol Detection in Serum : A novel enzymatic screening assay for detecting ethylene glycol (ethane-1,2-diol) in serum showcases the application of chemical derivatives in medical diagnostics. This method, utilizing glycerol dehydrogenase, provides a straightforward approach for identifying ethylene glycol poisoning, highlighting the intersection of chemistry and clinical diagnostics (Hansson & Masson, 1989).

Propiedades

IUPAC Name |

1-(4-ethylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10-12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGSTNQAZVYULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)

![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)

![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)

![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)

![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)